Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
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Overview
Description
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is an organic compound with the molecular formula C9H14O4 It is an ester derivative of butanoic acid and contains a prop-2-en-1-yl (allyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate typically involves the esterification of 3-oxo-4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the allyl group through an etherification reaction. The reaction conditions often include:
Esterification: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out at reflux temperature.
Etherification: The allyl group is introduced using allyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate involves its interaction with various molecular targets and pathways The compound’s keto and ester groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence biochemical processes
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-hydroxybutanoate: Lacks the allyl group, making it less reactive in certain substitution reactions.
Ethyl 3-oxo-4-(methoxy)butanoate: Contains a methoxy group instead of an allyl group, leading to different reactivity and applications.
Ethyl 3-oxo-4-(phenyl)butanoate:
Uniqueness
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is unique due to its combination of a keto group, an ester group, and an allyl group. This combination provides a versatile platform for various chemical transformations and applications in organic synthesis, making it a valuable compound in research and industry.
Properties
CAS No. |
134989-37-0 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3 |
InChI Key |
WGZIBTDHYRGLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COCC=C |
Origin of Product |
United States |
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